N'-cyclohexylideneisonicotinohydrazide
Overview
Description
“N’-cyclohexylideneisonicotinohydrazide” is a chemical compound with the molecular formula C12H15N3O . It has an average mass of 217.267 Da and a monoisotopic mass of 217.121506 Da .
Molecular Structure Analysis
The molecular structure of “N’-cyclohexylideneisonicotinohydrazide” is represented by the linear formula C12H15N3O . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
“N’-cyclohexylideneisonicotinohydrazide” has a molecular weight of 217.273 g/mol . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Urease Inhibition for Therapeutic Applications
N-(cyclohexylideneamino)pyridine-4-carboxamide: derivatives have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to life-threatening conditions such as gastric and duodenal cancer. The inhibition of urease is a promising approach for developing new therapies against these conditions .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between a potential drug and its target enzymeN-(cyclohexylideneamino)pyridine-4-carboxamide derivatives have been subjected to molecular docking to demonstrate their binding mode with urease, providing insights into their mode of action and potential as therapeutic agents .
Kinetic Studies for Drug Development
Kinetic studies involving N-(cyclohexylideneamino)pyridine-4-carboxamide derivatives help in determining the rate at which these compounds can inhibit urease. This information is vital for assessing the efficacy of these compounds as drugs .
Synthesis of Bioactive Products
The amide bond in N-(cyclohexylideneamino)pyridine-4-carboxamide is significant in the synthesis of bioactive products. These compounds play a role in creating substances with anticancer , antifungal , and antibacterial properties, contributing to the development of new medications .
Amidation of Carboxylic Acid Substrates
The compound is involved in the amidation process of carboxylic acid substrates, a fundamental reaction in organic and medicinal chemistry. This reaction is essential for synthesizing peptides, lactams, and a significant portion of familiar drugs .
Pharmaceutical Drug Design
A statistical analysis of medicinal chemistry databases reveals that more than 25% of familiar drugs contain a carboxamide group. The structural feature of N-(cyclohexylideneamino)pyridine-4-carboxamide makes it valuable for the design and synthesis of new pharmaceutical drugs .
ADME Profile Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug is critical for its developmentN-(cyclohexylideneamino)pyridine-4-carboxamide derivatives have been analyzed for their ADME profiles to ensure they have the properties necessary for effective and safe drugs .
Development of Enzyme Inhibitors as Potential Drugs
The compound’s derivatives are being investigated in the context of enzyme inhibition, which is a strategic approach in drug discovery. By inhibiting specific enzymes, these derivatives can be developed into drugs that treat various diseases .
Safety And Hazards
properties
IUPAC Name |
N-(cyclohexylideneamino)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVJSNUQFGXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=NC=C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165526 | |
Record name | Isonicotinic acid, cyclohexylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylideneamino)pyridine-4-carboxamide | |
CAS RN |
15407-81-5 | |
Record name | 4-Pyridinecarboxylic acid, 2-cyclohexylidenehydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15407-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinic acid, cyclohexylidenehydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015407815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinic acid, cyclohexylidenehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-CYCLOHEXYLIDENEISONICOTINOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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